5-Bromo-2,4-difluoroaniline

Catalog No.
S674137
CAS No.
452-92-6
M.F
C6H4BrF2N
M. Wt
208 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Bromo-2,4-difluoroaniline

CAS Number

452-92-6

Product Name

5-Bromo-2,4-difluoroaniline

IUPAC Name

5-bromo-2,4-difluoroaniline

Molecular Formula

C6H4BrF2N

Molecular Weight

208 g/mol

InChI

InChI=1S/C6H4BrF2N/c7-3-1-6(10)5(9)2-4(3)8/h1-2H,10H2

InChI Key

FQZCUAASVCIWSL-UHFFFAOYSA-N

SMILES

C1=C(C(=CC(=C1Br)F)F)N

Canonical SMILES

C1=C(C(=CC(=C1Br)F)F)N

5-Bromo-2,4-difluoroaniline is an organic compound with the chemical formula C₆H₄BrF₂N and a molecular weight of 227.99 g/mol. It features a benzene ring substituted with a bromine atom at the 5-position and two fluorine atoms at the 2- and 4-positions, respectively. This arrangement results in a disubstituted benzene structure that exhibits unique electronic properties due to the presence of electron-withdrawing groups. The compound appears as a white to off-white crystalline powder, is sparingly soluble in water, but readily dissolves in organic solvents such as methanol and acetone .

Potential Applications in Medicinal Chemistry:

5-Bromo-2,4-difluoroaniline holds potential for applications in medicinal chemistry due to the presence of functional groups that can participate in various interactions with biological targets. The bromo and fluoro substituents can influence the molecule's lipophilicity, electronic properties, and hydrogen bonding potential, potentially leading to diverse pharmacological activities [].

Precursor for Synthesis of Other Functional Molecules:

5-Bromo-2,4-difluoroaniline can serve as a valuable precursor for synthesizing various functional molecules due to the reactive nature of the bromo and amino groups. These groups can undergo various chemical transformations, such as nucleophilic substitution reactions, to introduce diverse functionalities, leading to the creation of new molecules with potential applications in different fields [].

For example, the bromo group can be replaced with other substituents like cyano, nitro, or alkoxy groups, while the amino group can be further functionalized to form amides, imides, or heterocycles. By manipulating these functionalities, researchers can tailor the properties of the resulting molecules for specific applications in material science, catalysis, or other fields.

Potential Role in Material Science:

The unique combination of functional groups in 5-Bromo-2,4-difluoroaniline suggests its potential application in material science. The bromo and fluoro substituents can influence the molecule's self-assembly properties and interactions with other molecules, potentially leading to the formation of novel materials with desired functionalities [].

Due to its functional groups. Key reactions include:

  • Nucleophilic Substitution: The bromo group can be replaced by nucleophiles, allowing for the introduction of diverse substituents such as cyano or nitro groups.
  • Amine Functionalization: The amino group can be modified to form amides or imides, facilitating the synthesis of more complex molecules.
  • Coupling Reactions: It can participate in coupling reactions to form biaryl compounds, which are significant in materials science and pharmaceuticals .

The biological activity of 5-bromo-2,4-difluoroaniline is notable in medicinal chemistry. Its structure allows it to interact with various biological targets, making it a valuable precursor in drug development. For instance, it has been utilized in synthesizing:

  • Anticancer Agents: Such as lapatinib, which targets epidermal growth factor receptors and is used in breast cancer treatment.
  • Antipsychotics: Including cariprazine and lurasidone, which modulate neurotransmitter levels in the brain.
  • Antiviral Drugs: Such as tipranavir, an inhibitor of HIV protease .

Several synthesis methods are available for 5-bromo-2,4-difluoroaniline:

  • Direct Halogenation: Starting from 2,4-difluoroaniline, bromination can be achieved using bromine or brominating agents.
  • Nucleophilic Substitution Reactions: Utilizing pre-existing bromo or fluoro compounds to introduce the necessary functional groups.
  • Reduction Reactions: Reducing nitro derivatives to obtain the amino group while maintaining the halogen substituents .

5-Bromo-2,4-difluoroaniline serves multiple purposes across various fields:

  • Pharmaceutical Industry: As a building block for synthesizing drugs targeting cancer, psychiatric disorders, and viral infections.
  • Material Science: Its unique properties allow it to be used in developing novel materials with specific functionalities.
  • Chemical Research: Acts as an intermediate for synthesizing complex organic molecules .

Studies on the interactions of 5-bromo-2,4-difluoroaniline reveal its potential for forming hydrogen bonds due to its polar amino group. The presence of halogens influences its lipophilicity and solubility profile, affecting how it interacts with biological membranes and targets. These interactions are crucial for understanding its pharmacokinetic properties and optimizing its efficacy as a drug precursor .

Several compounds share structural similarities with 5-bromo-2,4-difluoroaniline. Here are some notable examples:

Compound NameCAS NumberKey Features
4-Bromo-2,5-difluoroaniline112279-60-4Similar halogen substitutions but different positions
3-Bromo-2,6-difluoroaniline656-64-4Different substitution pattern affecting reactivity
5-Chloro-2,4-difluoroaniline203302-95-8Chlorine instead of bromine alters properties
5-Iodo-2,4-difluoroaniline103977-79-3Iodine substitution increases molecular weight

These compounds exhibit varying reactivities and biological activities based on their substituents' nature and position on the benzene ring. The unique combination of bromine and fluorine in 5-bromo-2,4-difluoroaniline makes it particularly versatile for applications in drug development and material science .

XLogP3

2.1

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic

Acute Toxic

Wikipedia

5-Bromo-2,4-difluoroaniline

Dates

Modify: 2023-08-15

Explore Compound Types